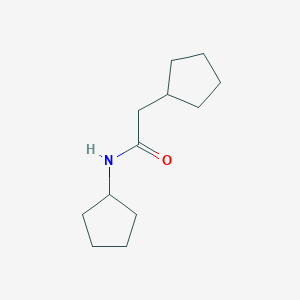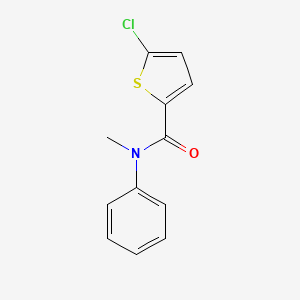
Methyl 3-(cyclobutanecarbonylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(cyclobutanecarbonylamino)benzoate, also known as Methyl CBZ or Methyl Carbamazepine, is a chemical compound that has been widely used in the field of medicinal chemistry. It is a derivative of carbamazepine, which is a well-known anticonvulsant drug used in the treatment of epilepsy and bipolar disorder. Methyl CBZ has been found to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects.
作用機序
The exact mechanism of action of Methyl 3-(cyclobutanecarbonylamino)benzoate CBZ is not fully understood. However, it is believed to work by blocking voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. By blocking these channels, this compound CBZ can reduce the excitability of neurons and prevent the occurrence of seizures.
Biochemical and Physiological Effects:
This compound CBZ has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA, a neurotransmitter that inhibits the activity of neurons, in the brain. It has also been found to reduce the levels of glutamate, a neurotransmitter that is involved in the generation of action potentials in neurons. These effects are believed to contribute to the anticonvulsant activity of this compound CBZ.
実験室実験の利点と制限
Methyl 3-(cyclobutanecarbonylamino)benzoate CBZ has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and study. It has also been extensively studied for its biological activities, making it a useful tool for investigating the mechanisms of action of anticonvulsant and analgesic drugs. However, this compound CBZ also has some limitations. It has been found to have low solubility in water, which can make it difficult to administer in experiments. It is also known to have some toxicity, particularly at high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on Methyl 3-(cyclobutanecarbonylamino)benzoate CBZ. One area of interest is the development of new derivatives of this compound CBZ with improved solubility and reduced toxicity. Another area of interest is the investigation of the mechanisms of action of this compound CBZ, particularly with regard to its analgesic and anti-inflammatory effects. Additionally, this compound CBZ could be studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Overall, this compound CBZ is a promising compound with a wide range of potential therapeutic uses, and further research is needed to fully understand its biological activities and potential applications.
合成法
The synthesis of Methyl 3-(cyclobutanecarbonylamino)benzoate CBZ involves the reaction of 3-aminobenzoic acid with cyclobutanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain this compound CBZ. The synthesis method has been well established and has been reported in several scientific journals.
科学的研究の応用
Methyl 3-(cyclobutanecarbonylamino)benzoate CBZ has been extensively studied for its potential therapeutic uses. It has been found to exhibit anticonvulsant activity in animal models of epilepsy, and has been suggested as a potential treatment for epilepsy in humans. It has also been found to have analgesic and anti-inflammatory effects, and has been studied for its potential use in the treatment of pain and inflammation.
特性
IUPAC Name |
methyl 3-(cyclobutanecarbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)10-6-3-7-11(8-10)14-12(15)9-4-2-5-9/h3,6-9H,2,4-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYYTNFFHUWJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone](/img/structure/B7475159.png)


